molecular formula C10H13NO3 B2772705 2-(tert-Butyl)-6-hydroxyisonicotinic acid CAS No. 102015-02-1

2-(tert-Butyl)-6-hydroxyisonicotinic acid

Cat. No.: B2772705
CAS No.: 102015-02-1
M. Wt: 195.218
InChI Key: KDJDPVXVRFKEDR-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-hydroxyisonicotinic acid is a compound that belongs to the class of dihydropyridines Dihydropyridines are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-hydroxyisonicotinic acid can be achieved through a multi-step process. One common method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis. This reaction produces a mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide, which can be separated and further hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-hydroxyisonicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyridine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have different biological activities and applications.

Scientific Research Applications

2-(tert-Butyl)-6-hydroxyisonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as acetyl-CoA-carboxylase and checkpoint kinase 1, which are involved in various cellular processes . By inhibiting these enzymes, the compound can modulate cellular functions and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(tert-Butyl)-6-hydroxyisonicotinic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-tert-butyl-6-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)7-4-6(9(13)14)5-8(12)11-7/h4-5H,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJDPVXVRFKEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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